![molecular formula C6H10N4S B1376792 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine CAS No. 23527-93-7](/img/structure/B1376792.png)
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine
Overview
Description
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine, also known as EMTA, is an aromatic amine compound with a wide range of applications in scientific research. It has been used in the synthesis of various drugs and is also used as a reagent for the determination of other compounds. EMTA has been studied extensively in the past few decades and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
1. Chemical Reactions and Synthesis
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine is involved in various chemical reactions and synthesis processes. For instance, it participates in amine exchange reactions with amino acids in aqueous solutions, leading to the formation of specific triazine compounds (Sun Min’yan’ et al., 2010). Similarly, it undergoes diazotization and formylation reactions, contributing to the synthesis of diverse heterocyclic compounds (L. Mironovich & D. Shcherbinin, 2014).
2. Organic Chemistry Applications
This chemical is also used in the synthesis of various organic compounds. For example, it reacts with ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates to form different triazine derivatives (Daria A. Vetyugova et al., 2018). Additionally, it is utilized in the synthesis of ethyl 6‐aryl‐4‐oxo‐4,6‐dihydro‐1(12)(13)h‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates, showcasing its versatility in heterocyclic chemistry (A. Dolzhenko et al., 2006).
3. Biological Applications
In the realm of biology, 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine shows potential in various applications. For instance, its derivatives have been studied for their antimicrobial and antitubercular potential, indicating its relevance in medicinal chemistry (P. P. Deohate & Roshani S. Mulani, 2020). Additionally, compounds containing this moiety have been synthesized and evaluated for their affinity to the human serotonin 5-HT6 receptor, suggesting its significance in the development of treatments for neurological disorders (D. Łażewska et al., 2019).
4. Environmental and Agricultural Applications
This compound has also been studied in environmental and agricultural contexts. For instance, bacteria capable of utilizing s-triazine herbicides like prometryne and ametryne, which include 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine, as a sole sulfur source have been isolated, indicating its environmental impact and potential use in bioremediation (A. M. Cook & R. Hütter, 1982).
properties
IUPAC Name |
4-ethyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMIVJRFCKTAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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